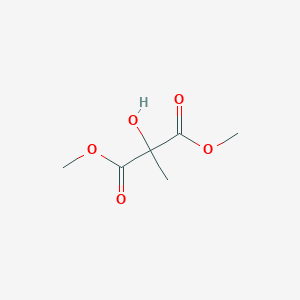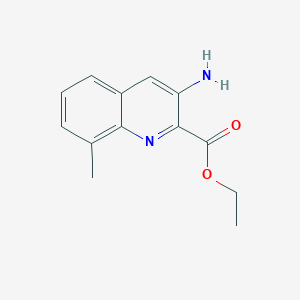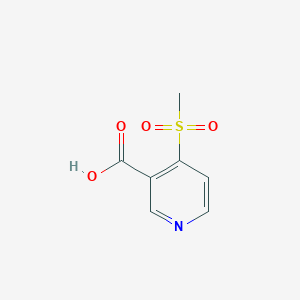![molecular formula C25H16BrN B13658600 3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
3-Bromo-9,9'-spirobi[fluoren]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9,9’-spirobi[fluoren]-2-amine is a chemical compound with the molecular formula C25H15BrN. It is a derivative of spirobi[fluorene], where a bromine atom is attached to the 3rd position and an amine group is attached to the 2nd position. This compound is known for its unique structural properties, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9’-spirobi[fluoren]-2-amine typically involves the bromination of 9,9’-spirobi[fluorene] followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 3rd position .
For the amination step, the brominated intermediate is reacted with an amine source, such as ammonia or an amine derivative, under basic conditions. This step often requires a catalyst like palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 3-Bromo-9,9’-spirobi[fluoren]-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The amine group can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Pd/C), bases (e.g., K2CO3), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amines or hydrocarbons.
Scientific Research Applications
3-Bromo-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-9,9’-spirobi[fluoren]-2-amine involves its interaction with molecular targets through its functional groups. The bromine atom and amine group enable the compound to participate in various chemical reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 4-Bromo-9,9’-spirobi[fluorene]
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 9,9’-Spirobi[fluoren]-2-amine
Uniqueness
3-Bromo-9,9’-spirobi[fluoren]-2-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct reactivity and properties. This compound exhibits higher photoluminescence quantum yield and better thermal stability compared to its analogs, making it particularly valuable in applications like OLEDs and biological imaging .
Properties
Molecular Formula |
C25H16BrN |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3'-bromo-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C25H16BrN/c26-23-13-18-17-9-3-6-12-21(17)25(22(18)14-24(23)27)19-10-4-1-7-15(19)16-8-2-5-11-20(16)25/h1-14H,27H2 |
InChI Key |
HVCSTQULDCGRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC(=C(C=C46)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


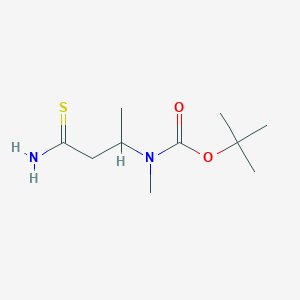
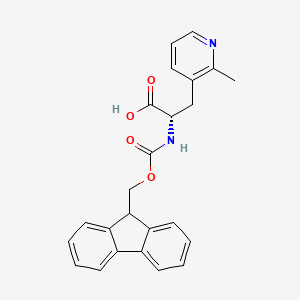
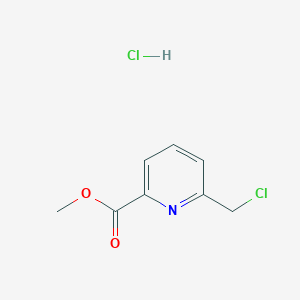
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)


![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
